molecular formula C15H11BrClNO4 B14455885 Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- CAS No. 70796-19-9

Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro-

Cat. No.: B14455885
CAS No.: 70796-19-9
M. Wt: 384.61 g/mol
InChI Key: CFIABSCTBJSAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- is a complex organic compound that belongs to the class of anthranilic acids This compound is characterized by the presence of a bromophenoxy group, an acetyl group, and a chlorine atom attached to the anthranilic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of m-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Formation of m-bromophenoxyacetic acid: This involves the reaction of m-bromophenol with chloroacetic acid under basic conditions.

    Acetylation: The m-bromophenoxyacetic acid is then acetylated using acetic anhydride to form the acetyl derivative.

    Chlorination: Finally, the acetyl derivative is chlorinated using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Anthranilic acid, N-((m-chlorophenoxy)acetyl)-5-bromo-
  • Anthranilic acid, N-((m-fluorophenoxy)acetyl)-5-chloro-
  • Anthranilic acid, N-((m-iodophenoxy)acetyl)-5-chloro-

Uniqueness

Anthranilic acid, N-((m-bromophenoxy)acetyl)-5-chloro- is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. The specific arrangement of functional groups in this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

70796-19-9

Molecular Formula

C15H11BrClNO4

Molecular Weight

384.61 g/mol

IUPAC Name

2-[[2-(3-bromophenoxy)acetyl]amino]-5-chlorobenzoic acid

InChI

InChI=1S/C15H11BrClNO4/c16-9-2-1-3-11(6-9)22-8-14(19)18-13-5-4-10(17)7-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)

InChI Key

CFIABSCTBJSAFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.